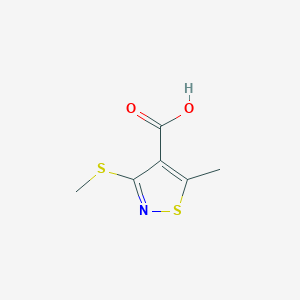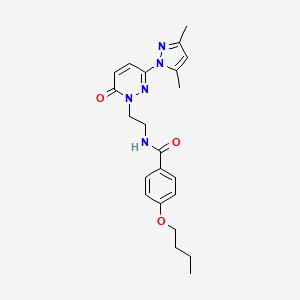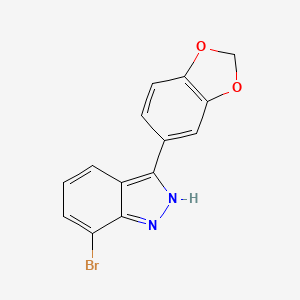![molecular formula C16H20N2O5S B2411888 4-(dimetilsulfamoil)-N-[2-(furan-2-il)-2-metoxietil]benzamida CAS No. 2034529-24-1](/img/structure/B2411888.png)
4-(dimetilsulfamoil)-N-[2-(furan-2-il)-2-metoxietil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of gene expression. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to have low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is its limited solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, including its potential as a therapeutic agent for cancer and inflammatory diseases, its use in epigenetic research, and its potential as a tool for studying gene expression. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide and to optimize its synthesis and purification methods for more efficient and effective use in scientific research.
Métodos De Síntesis
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves the reaction of 4-aminobenzamide with 2-furan-2-yl-2-methoxyethanol in the presence of dimethylsulfamide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
- Aplicación: El compuesto puede servir como precursor para resinas epoxi. Los investigadores han sintetizado diaminas y monómeros diepoxi a partir de derivados de furano como 2-furfural, 5-(hidroximetil)furfural (5-HMF) y ácido 2,5-furandicarboxílico (FDCA). Estos monómeros furánicos pueden reemplazar las unidades ftálicas en las resinas de tereftalato de polietileno (PET) .
- Vías Sintéticas: La preparación implica aminación reductora, eterificación, esterificación y carbonatación .
- Aplicación: Los investigadores han preparado con éxito aminas primarias derivadas de furano, como 1-(furan-2-il)-4-metilpentan-2-amina, con alta selectividad. Estas aminas tienen aplicaciones potenciales en varios campos, incluyendo productos farmacéuticos y ciencia de los materiales .
- Aplicación: Los polímeros que contienen furano, como el poli{3,6-difuran-2-il-2,5-di(2-octildodecil)-pirrolo[3,4-c]pirrol-1,4-diona-alt-fenileno}, exhiben bandas prohibidas bajas y son procesables en solución. Estos polímeros se pueden utilizar en fotovoltaica orgánica, transistores de efecto de campo y otros dispositivos optoelectrónicos .
Resinas Epoxi y Polímeros Sustentables
Aminas Derivadas de Furano
Semiconductores Poliméricos de Baja Banda Prohibida
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)24(20,21)13-8-6-12(7-9-13)16(19)17-11-15(22-3)14-5-4-10-23-14/h4-10,15H,11H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHXAHCBSDFJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2411807.png)
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)





![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
